MAGE-1 (90-104)
Description
MAGE-1 (Melanoma-Associated Antigen 1), encoded by the MAGE-A1 gene, is a member of the cancer-testis antigen (CTA) family. CTAs are characterized by their restricted expression in normal germline tissues and aberrant re-expression in various malignancies . The MAGE-1 (90-104) peptide corresponds to a 15-amino-acid sequence derived from the MAGE-1 protein, which contains an HLA-A1-restricted epitope recognized by cytotoxic T lymphocytes (CTLs) .
MAGE-1 expression is associated with aggressive tumor behavior and poor prognosis in cancers such as breast carcinoma, melanoma, hepatocellular carcinoma (HCC), and gliomas. For example, in breast cancer, cytoplasmic and nuclear MAGE-1 expression correlates significantly with tumor size, lymph node involvement, and histological grade . Similarly, in glioblastoma multiforme, MAGE-1 expression is linked to tumor dedifferentiation and malignant progression .
Properties
sequence |
TSCILESLFRAVITK |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Melanoma-associated antigen 1 (90-104); MAGE-1 (90-104) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
MAGE-1 vs. MAGE-3
Expression Patterns :
- MAGE-1 and MAGE-3 are both CTAs, but their expression varies across cancer types. In ovarian cancer, MAGE-1 and MAGE-3 are highly expressed (positive rates: ~50–60% for MAGE-1 and ~40–50% for MAGE-3), while GAGE and BAGE show lower expression .
- In gliomas, MAGE-1 mRNA is expressed in 64.5% of cases, compared to 55.8% for MAGE-3 .
- Clinical Relevance: MAGE-1 expression in HCC correlates with early postoperative recurrence (1-year recurrence rate: 72.5% vs. 0% in normal liver) , whereas MAGE-3 is more strongly associated with advanced tumor stages in ovarian cancer .
- Immunotherapeutic Potential: Both peptides are used in dendritic cell (DC)-based vaccines. MAGE-1 (90-104)-loaded DCs induce an 87% inhibition rate against HCC cells in vitro , while MAGE-3-targeted vaccines show comparable efficacy in melanoma .
MAGE-1 vs. GAGE/BAGE
- Tissue Specificity: GAGE and BAGE are rarely expressed in benign or normal tissues but show low positivity in metastatic ovarian cancer (≤20%) . In contrast, MAGE-1 is absent in normal tissues but highly expressed in malignancies.
- Prognostic Utility: MAGE-1 expression in breast cancer predicts lymph node metastasis (nuclear: P = 0.042; cytoplasmic: P = 0.003) , while BAGE positivity in ovarian cancer correlates with ascites formation (P < 0.05) .
Structural and Functional Comparisons
- Epitope Specificity: MAGE-1 (90-104) binds to HLA-A1, whereas MAGE-3-derived peptides are often HLA-A2-restricted . GAGE and BAGE lack well-defined immunodominant epitopes, limiting their utility in vaccine design .
Data Tables
Table 1: Expression Rates of MAGE-1 and Similar CTAs in Select Cancers
Table 2: Prognostic and Therapeutic Significance
Research Findings and Implications
- Diagnostic Utility: MAGE-1 is a sensitive marker for distinguishing early HCC from non-cancerous lesions .
- Therapeutic Limitations: Despite high tumor specificity, MAGE-1’s heterogeneous expression (e.g., 75% positivity in melanoma subsets) necessitates combination therapies .
- Comparative Advantages: MAGE-1’s stable expression in formalin-fixed tissues makes it suitable for routine immunohistochemical analysis, unlike GAGE/BAGE, which require mRNA-based detection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
